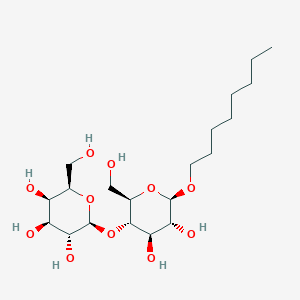
オクタデシル A-D-ラクトシド
説明
Octyl |A-D-Lactoside (OAL) is a synthetic glycolipid molecule composed of an octyl group linked to a D-lactose sugar. It has been widely used in scientific research as a model membrane-binding molecule due to its ability to interact with various cell types and its ability to penetrate through the cell membrane. OAL is also used in biochemical and physiological studies to study the effects of membrane-binding molecules on cell physiology.
科学的研究の応用
内因性糖脂質合成の阻害
オクタデシル A-D-ラクトシドは、内因性糖脂質を阻害する研究に使用されてきました . 培養細胞に両親媒性ラクトシドをインキュベートすると、細胞が産生する糖脂質と同じオリゴ糖構造を持つラクトシドの糖化が促進されることがわかりました . これは、ラクトシドプライマーが、糖脂質の機能を解明するための研究において、内因性糖脂質を阻害する効果的な手段として役立つことを示しています .
有機溶媒における生体触媒
オクタデシル A-D-ラクトシドは、CALB-オクタデシル-アガロース担体を用いた有機溶媒中での生体触媒反応に使用されてきました . このアプローチには、ポリプロピレン反応器の使用、固定化に適した緩衝液、乾燥工程、そして固定化リパーゼを気候室または冷蔵庫に保管する工程が含まれます . カンジダ・アンタルクティカ由来の固定化リパーゼB(CALB)は、(R, S)-フルルビプロフェンのエナンチオ選択的エステル化反応に用いられ、メタノールを用いて高いエナンチオマー過剰率を達成しました .
オクタデシルオクタノエート合成の促進
オクタデシル A-D-ラクトシドは、オクタデシルオクタノエート合成を促進するために使用されてきました . その後、温度、水分レベル、振盪速度、酵素量などのアシル化反応パラメータを調査し、最適化しました .
作用機序
Target of Action
Octyl A-D-Lactoside, also known as Octyl β-D-Lactoside, is primarily used in the solubilization of membrane-bound proteins . These proteins are the primary targets of Octyl A-D-Lactoside. Membrane-bound proteins play a crucial role in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .
Mode of Action
Octyl A-D-Lactoside acts as a nonionic detergent, interacting with membrane-bound proteins to solubilize them . This interaction likely involves the hydrophobic tail of the Octyl A-D-Lactoside molecule inserting into the lipid bilayer of the membrane, while the hydrophilic head group interacts with the aqueous environment. This disrupts the lipid-lipid interactions in the membrane, allowing the proteins to be solubilized and extracted .
Biochemical Pathways
For instance, it could impact signal transduction pathways if it solubilizes a receptor protein, or transport pathways if it solubilizes a transport protein .
Result of Action
The primary result of Octyl A-D-Lactoside’s action is the solubilization of membrane-bound proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, if a receptor protein is solubilized, this could potentially disrupt a signal transduction pathway. If a transport protein is solubilized, this could potentially disrupt the transport of molecules across the membrane .
Action Environment
The action of Octyl A-D-Lactoside can be influenced by various environmental factors. For example, the presence of other lipids or detergents could potentially affect its ability to solubilize membrane-bound proteins. Additionally, factors such as pH and temperature could potentially affect its solubility and therefore its efficacy . The stability of Octyl A-D-Lactoside could also be affected by environmental factors such as light, heat, and humidity .
生化学分析
Biochemical Properties
Octyl beta-D-Lactoside plays a significant role in biochemical reactions, particularly in the solubilization of membrane-bound proteins . It interacts with various enzymes and proteins, aiding in their extraction from the cell membrane . The nature of these interactions is primarily hydrophobic, allowing Octyl beta-D-Lactoside to integrate into the lipid bilayer and disrupt the interactions between the proteins and lipids .
Cellular Effects
The effects of Octyl beta-D-Lactoside on cells are primarily related to its role in the solubilization of membrane-bound proteins . By disrupting the lipid-protein interactions in the cell membrane, it influences cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Octyl beta-D-Lactoside involves its integration into the lipid bilayer of the cell membrane . Its hydrophobic nature allows it to disrupt the interactions between lipids and proteins, leading to the solubilization of membrane-bound proteins . This process does not involve enzyme inhibition or activation but does result in changes in protein localization and potentially gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Octyl beta-D-Lactoside demonstrates good stability. For instance, lipid vesicles containing Octyl beta-D-Lactoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage
Metabolic Pathways
Given its role in the solubilization of membrane-bound proteins, it may interact with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
Octyl beta-D-Lactoside is likely transported and distributed within cells and tissues via its integration into the lipid bilayer of cell membranes . It may interact with transporters or binding proteins, and its hydrophobic nature could influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Octyl beta-D-Lactoside is likely associated with the cell membrane due to its role in solubilizing membrane-bound proteins
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-YAIANMIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432097 | |
| Record name | Octyl |A-D-Lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74513-17-0 | |
| Record name | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl |A-D-Lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)








